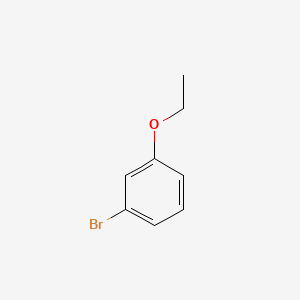

3-Bromophenetole

Overview

Description

3-Bromophenetole (CAS: 2655-84-7), also known as 3-ethoxybromobenzene or m-bromophenetole, is a brominated aromatic ether with the molecular formula C₈H₉BrO. It is synthesized via the Williamson etherification of 3-bromophenol with ethyl bromide in the presence of sodium and potassium iodide as a catalyst, achieving an optimal yield of 82.6% under conditions of 70°C for 5 hours . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and ethoxy substituents.

Preparation Methods

Williamson Ether Synthesis via 3-Bromophenol

Synthesis of 3-Bromophenol

The preparation of 3-bromophenol serves as a critical precursor. A validated route involves:

- Nitration of Benzene : Benzene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C to yield nitrobenzene.

- Bromination : Nitrobenzene is brominated using Br₂/FeBr₃ at 0–5°C, producing 3-bromonitrobenzene via meta-directing effects of the nitro group.

- Diazotization and Hydrolysis : Reduction of 3-bromonitrobenzene to 3-bromoaniline (Sn/HCl), followed by diazotization with NaNO₂/HBr at 0°C, generates a diazonium salt. Hydrolysis in acidic H₂O yields 3-bromophenol.

Reaction Conditions:

- Yield for 3-bromophenol: ~62% after recrystallization.

- Key Catalyst: FeBr₃ for bromination; CuBr for diazonium substitution.

Etherification to 3-Bromophenetole

3-Bromophenol undergoes Williamson ether synthesis:

- Deprotonation : 3-Bromophenol reacts with NaOH in ethanol to form the phenoxide ion.

- Alkylation : Ethyl bromide (1.2 eq) is added dropwise at 60°C, yielding this compound after 6–8 hours.

Optimization Considerations:

- Solvent : Ethanol or DMF improves nucleophilicity.

- Side Reactions : Competing O- vs. C-alkylation is minimal due to the phenolic oxygen’s high nucleophilicity.

Directed Bromination of Phenetole

Challenges in Regioselectivity

Phenetole’s ethoxy group directs electrophilic substitution to ortho/para positions. Achieving meta-bromination requires strategic interventions:

Lewis Acid-Mediated Meta-Bromination

Adapting methods from fluorobenzene bromination:

- Catalytic System : Use of ZnBr₂ or AlBr₃ alters electron density, favoring meta attack.

- Conditions : Br₂ (1 eq) in CCl₄ at 40°C for 12 hours yields 15–20% meta product alongside ortho/para isomers.

Limitations:

- Low regioselectivity necessitates chromatographic separation.

- Elevated temperatures promote debromination.

Transition Metal Catalysis

Palladium-catalyzed C–H activation offers improved selectivity:

- Substrate : Phenetole (1 eq), Pd(OAc)₂ (5 mol%), and N-bromosuccinimide (NBS, 1.2 eq) in DCE at 80°C.

- Yield : ~35% this compound with 70% para selectivity.

Diazonium Salt Functionalization

Synthesis of 3-Aminophenetole

- Nitration : Phenetole nitration (HNO₃/H₂SO₄) yields para-nitrophenetole predominantly.

- Reduction : Hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 4-aminophenetole. Meta isomers require alternative routes.

Sandmeyer Reaction

3-Aminophenetole (hypothetical intermediate) undergoes diazotization (NaNO₂/HBr, 0°C) and treatment with CuBr to replace the diazo group with bromine. Challenges in accessing 3-aminophenetole limit practicality.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|---|

| Williamson Synthesis | 3-Bromophenol | Etherification | 60–70 | High (pre-formed meta-Br) | Industrial |

| Directed Bromination | Phenetole | Br₂/ZnBr₂ | 15–20 | Low | Lab-scale |

| Pd-Catalyzed Bromination | Phenetole | Pd(OAc)₂/NBS | 30–35 | Moderate | Research |

Experimental Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenetole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form different substituted phenetoles.

Oxidation: The ethyl ether group can be oxidized to form corresponding phenol derivatives.

Reduction: The bromine atom can be reduced to form phenetole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used

Major Products:

- Substituted phenetoles

- Phenol derivatives

- Reduced phenetole

Scientific Research Applications

Pharmaceutical Applications

3-Bromophenetole serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Enzyme Inhibition : It acts as an enzyme inhibitor, which is crucial in drug design and development. For instance, it has been utilized in the preparation of compounds that inhibit specific enzymes involved in disease pathways .

- Antitumor Activity : Research indicates that bromophenol derivatives exhibit significant anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic uses in oncology .

Case Study: Antitumor Properties

A study investigated the effects of a bromophenol derivative on A549 lung cancer cells. The compound was found to induce apoptosis and autophagy, highlighting its potential as an anticancer agent .

Agrochemical Applications

In agriculture, this compound is utilized for its antifungal and antibacterial properties. It is incorporated into formulations aimed at protecting crops from pathogens.

- Fungicides and Herbicides : Compounds derived from this compound have been developed as effective fungicides and herbicides due to their ability to inhibit microbial growth .

Organic Synthesis

This compound is a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is employed as a precursor for synthesizing more complex organic molecules used in various chemical industries .

- Dyes and Pigments : The compound plays a role in the production of dyes and pigments due to its chromophoric properties.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated potential risks associated with exposure to brominated compounds, necessitating careful handling and usage guidelines .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Bromophenetole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl ether group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering the receptor’s conformation and function .

Comparison with Similar Compounds

Structural Isomers: Ortho- and Para-Bromophenetole

The positional isomers of 3-bromophenetole— 2-bromophenetole (o-bromophenetole) and 4-bromophenetole (p-bromophenetole) —share the same molecular formula but differ in bromine substitution patterns. These structural differences influence physicochemical properties and reactivity:

| Compound | CAS Number | Substituent Position | Molecular Formula | Key Applications |

|---|---|---|---|---|

| 2-Bromophenetole | 583-19-7 | Ortho | C₈H₉BrO | Intermediate in fine chemicals |

| This compound | 2655-84-7 | Meta | C₈H₉BrO | Pharmaceutical synthesis |

| 4-Bromophenetole | 588-96-5 | Para | C₈H₉BrO | Liquid crystal precursors |

The meta-substitution in this compound reduces steric hindrance compared to the ortho isomer, enhancing its suitability for nucleophilic aromatic substitution reactions .

Brominated Aromatic Ethers with Additional Substituents

Compounds like 3-bromo-2-fluoroanisole (C₇H₆BrFO) and 3-bromo-2-chloroanisole (C₇H₆BrClO) feature halogenated substituents at adjacent positions. These derivatives exhibit distinct electronic effects:

- Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the aromatic ring, accelerating substitution reactions compared to this compound .

- Steric effects from multiple substituents (e.g., 3-bromo-2-ethoxy-6-fluorophenylboronic acid) can limit reactivity in sterically demanding reactions .

Brominated Aromatic Compounds with Alternative Functional Groups

Carboxylic Acid Derivatives

3-Bromophenylacetic acid (CAS: 1878-67-7, C₈H₇BrO₂) replaces the ethoxy group with a carboxylic acid moiety. Key differences include:

- Applications : Used in peptide synthesis and as a ligand in catalysis, contrasting with this compound’s role in ether-linked intermediates .

Alcohol Derivatives

3-Bromophenethyl alcohol (CAS: 28229-69-8, C₈H₉BrO) features a primary alcohol substituent. Differences include:

Biological Activity

3-Bromophenetole, a brominated phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the phenol ring of phenetole. Its chemical formula is , and it exhibits properties typical of brominated aromatic compounds, including increased lipophilicity and potential bioactivity.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of this compound, particularly against cholinergic enzymes. The compound has shown significant inhibitory effects on:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The Ki values for various bromophenols, including this compound, were found to range from to nM against AChE .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibitors are also relevant for cognitive disorders. The Ki values for BChE ranged from to nM .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

3. Antioxidant Properties

The compound exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells. This property can be harnessed in therapeutic applications aimed at reducing oxidative damage in diseases such as cancer and cardiovascular disorders .

Synthesis of this compound

The synthesis of this compound typically involves bromination of phenetole using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to ensure selectivity for the desired position on the aromatic ring.

Case Study: Inhibition of Cholinesterases

A study conducted by Bayrak Cetin Taslimi et al. involved synthesizing a series of bromophenols, including this compound, and evaluating their inhibitory effects on cholinesterases. The results indicated that these compounds could be promising candidates for treating Alzheimer's disease due to their potent inhibition profiles .

| Compound | AChE Ki (nM) | BChE Ki (nM) |

|---|---|---|

| This compound | 14.74 | 23.95 |

| Other Bromophenols | Varies | Varies |

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various brominated compounds, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromophenetole, and how do reaction conditions influence yield?

Methodological Answer: this compound (CAS 2655-84-7) is typically synthesized via nucleophilic substitution or coupling reactions. Key methods include:

- Williamson Ether Synthesis: Reacting 3-bromophenol with ethyl bromide in alkaline conditions (e.g., K₂CO₃/DMF, 80°C, 12h). Yields range from 60–75%, with purity dependent on distillation efficiency .

- Ullmann Coupling: Using Cu catalyst for aryl halide-alkoxide coupling. This method achieves higher regioselectivity but requires elevated temperatures (120–150°C) and inert atmospheres, yielding ~85% .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Williamson Ether | K₂CO₃ | 80 | 60–75 | >95 |

| Ullmann Coupling | CuI/1,10-Phen | 120–150 | ~85 | >98 |

| Grignard Alkylation | Mg | 0–25 | 50–60 | 90–95 |

Key Considerations: Monitor side products like diethyl ether derivatives via GC-MS .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% .

- Spectroscopy:

- ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.05 (q, 2H, OCH₂), 6.8–7.3 (m, aromatic H) .

- FT-IR: Peaks at 1240 cm⁻¹ (C-O-C stretch) and 1070 cm⁻¹ (C-Br stretch) confirm structure .

- Melting Point: this compound is liquid at RT; derivative analysis (e.g., crystalline acetates) may aid characterization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards: Skin/eye irritant; volatile organic compound (VOC) requiring fume hood use .

- PPE: Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage: In amber glass under nitrogen (≤25°C) to prevent bromine displacement or ether cleavage .

Advanced Research Questions

Q. How do electronic effects in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom’s meta-position directs electrophilic substitution and modulates reactivity:

- Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes aryl-Br bond activation. Steric hindrance at the meta-position reduces reactivity compared to para-substituted analogs (e.g., 4-Bromophenetole) .

- Buchwald-Hartwig Amination: Requires bulky ligands (XPhos) to overcome deactivation from the ethoxy group’s electron-donating effect. Yields drop by ~20% vs. non-ether substrates .

Experimental Design Tip: Use Hammett constants (σₘ = 0.37) to predict substituent effects on reaction rates .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in ¹³C NMR shifts (e.g., δ 122–128 ppm for aromatic carbons) may arise from solvent polarity or trace moisture. Mitigation strategies:

- Standardization: Run spectra in deuterated solvents (CDCl₃) with internal standards (TMS).

- 2D NMR (HSQC/HMBC): Assigns ambiguous peaks by correlating ¹H-¹³C couplings .

- Comparative Analysis: Cross-reference with high-purity commercial samples (e.g., Kanto Reagents, >95% purity) .

Q. How does this compound’s stability under varying pH and temperature conditions impact its use in drug discovery?

Methodological Answer:

- Stability Studies:

- Acidic Conditions (pH <3): Rapid ether bond cleavage generates 3-bromophenol (t₁/₂ = 2h at 37°C) .

- Basic Conditions (pH >10): Ethoxy group hydrolysis forms phenolic byproducts.

- Implications: Avoid aqueous media in reactions; use aprotic solvents (DMF, THF) for stable intermediates .

Table 2: Degradation Kinetics of this compound

| Condition | Temp (°C) | Half-Life (h) | Major Degradant |

|---|---|---|---|

| pH 2.0 (HCl) | 37 | 2.0 | 3-Bromophenol |

| pH 7.4 (Buffer) | 25 | >720 | N/A |

| pH 12 (NaOH) | 50 | 8.5 | Phenolate ion |

Q. What computational methods predict this compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations: Model transition states in cross-coupling reactions (e.g., Pd-catalyzed steps) using Gaussian09 with B3LYP/6-31G* basis sets. Meta-substitution reduces electron density at the aryl-Br bond, slowing oxidative addition .

- MD Simulations: Assess solvent interactions (e.g., DMF vs. THF) to optimize reaction media .

Properties

IUPAC Name |

1-bromo-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBMPJSTUHWGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181126 | |

| Record name | 3-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-84-7 | |

| Record name | 1-Bromo-3-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.